molecular formula C8H14N4O2 B15249520 N-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)-N-methylglycine

N-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)-N-methylglycine

Cat. No.: B15249520
M. Wt: 198.22 g/mol
InChI Key: YRCFMQUQGPIXNW-UHFFFAOYSA-N
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Description

N-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)-N-methylglycine is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)-N-methylglycine typically involves the reaction of 4,5-dimethyl-1,2,4-triazole with a suitable glycine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)-N-methylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative.

Scientific Research Applications

N-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)-N-methylglycine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)-N-methylglycine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)-N’-ethyl-2,2-dimethyl-4-thiomorpholinecarboximidamide
  • Benzenamine, 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)-N-methyl-

Uniqueness

N-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)-N-methylglycine is unique due to its specific structure, which includes a triazole ring and a glycine derivative. This structure imparts unique chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

2-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl-methylamino]acetic acid

InChI

InChI=1S/C8H14N4O2/c1-6-9-10-7(12(6)3)4-11(2)5-8(13)14/h4-5H2,1-3H3,(H,13,14)

InChI Key

YRCFMQUQGPIXNW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)CN(C)CC(=O)O

Origin of Product

United States

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